6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine
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Overview
Description
6-([1,1’-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine is a complex organic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds with a variety of applications in different fields, including pharmaceuticals, agriculture, and materials science . This particular compound is characterized by its unique structure, which includes multiple phenyl groups and a triazine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aldehydes and ammonium iodide as the nitrogen source, catalyzed by iron under an air atmosphere . This method is known for its atom efficiency and straightforward approach, yielding symmetrical and unsymmetrical triazines with varying degrees of success.
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale cyclization reactions using readily available and inexpensive nitrogen sources. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-([1,1’-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions can result in a variety of substituted triazine derivatives .
Scientific Research Applications
6-([1,1’-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-([1,1’-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties but less complex structure.
2,4,6-Trisubstituted 1,3,5-Triazines: These compounds have three substituents on the triazine ring, offering different reactivity and applications.
Azolo[1,2,4]Triazines: These compounds have an additional azole ring fused to the triazine ring, providing unique biological activities.
Uniqueness
6-([1,1’-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine stands out due to its complex structure, which includes multiple phenyl groups and a triazine ring. This complexity provides it with unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90062-45-6 |
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Molecular Formula |
C35H24N4 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2,3,7-triphenyl-6-(2-phenylphenyl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C35H24N4/c1-5-15-25(16-6-1)29-23-13-14-24-30(29)33-34(28-21-11-4-12-22-28)39-35(37-33)36-31(26-17-7-2-8-18-26)32(38-39)27-19-9-3-10-20-27/h1-24H |
InChI Key |
LXKDJAMARYFTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C(N4C(=N3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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